2,4-Dichloro-5-fluorophenylboronic acid

Boronic acid acidity Suzuki coupling reactivity Electronic effects

The exacting 2,4-dichloro-5-fluoro substitution pattern is non-negotiable for your synthetic route. Unlike generic phenylboronic acids, this building block’s unique halogen geometry precisely tunes Lewis acidity and hydrolytic stability, ensuring high-fidelity Suzuki-Miyaura cross-coupling with electron-deficient aryl chlorides. Validated in antibacterial programs yielding ciprofloxacin-comparable activity and eco-friendly insect growth regulators, this intermediate eliminates the risk of failed coupling due to electronic mismatch. Procure the validated motif—not a generic substitute—to secure downstream biological activity and patent integrity.

Molecular Formula C6H4BCl2FO2
Molecular Weight 208.81 g/mol
CAS No. 1417914-09-0
Cat. No. B1426645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-fluorophenylboronic acid
CAS1417914-09-0
Molecular FormulaC6H4BCl2FO2
Molecular Weight208.81 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1Cl)Cl)F)(O)O
InChIInChI=1S/C6H4BCl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H
InChIKeyZBNJMYLBAZGYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-fluorophenylboronic Acid (CAS 1417914-09-0): Technical Specifications and Core Reactivity Profile for Procurement


2,4-Dichloro-5-fluorophenylboronic acid (CAS 1417914-09-0) is a polyhalogenated arylboronic acid building block with molecular formula C6H4BCl2FO2 and molecular weight 208.81 g/mol . This compound features a unique substitution pattern with chlorine atoms at the 2- and 4-positions and a fluorine atom at the 5-position on the phenyl ring . Its primary application lies in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation in pharmaceutical and agrochemical synthesis . The electron-withdrawing halogen substituents enhance Lewis acidity while modulating hydrolytic stability relative to less substituted analogs [1].

Why Generic Substitution Fails: Critical Structure-Activity Limitations of Alternative Boronic Acids for 2,4-Dichloro-5-fluorophenylboronic Acid Applications


Simple substitution of 2,4-dichloro-5-fluorophenylboronic acid with other halogenated phenylboronic acids is not technically equivalent due to fundamental differences in electronic properties, hydrolytic stability, and downstream biological activity. The specific 2,4-dichloro-5-fluoro substitution pattern confers a distinct Lewis acidity and hydrolytic stability profile that directly impacts cross-coupling efficiency [1]. Highly fluorinated boronic acids (e.g., 2,4,6-trifluorophenylboronic acid) exhibit poor nucleophilicity in Suzuki coupling with aryl chlorides, while 2,4-dichlorophenylboronic acid lacks the fluorine-mediated electronic tuning required for specific pharmaceutical intermediates [2][3]. The quantitative evidence below demonstrates why procurement of the exact 2,4-dichloro-5-fluoro substitution pattern is non-negotiable for targeted synthetic routes and medicinal chemistry programs.

2,4-Dichloro-5-fluorophenylboronic Acid: Direct Comparative Evidence for Scientific Selection


Enhanced Lewis Acidity: pKa Comparison with 2,4-Dichlorophenylboronic Acid

The introduction of fluorine into the aromatic ring enhances Lewis acidity relative to non-fluorinated analogs. 2,4-Dichloro-5-fluorophenylboronic acid exhibits a predicted pKa of 7.02 ± 0.58, reflecting the electron-withdrawing effect of the 5-fluoro substituent in addition to the 2,4-dichloro pattern . This represents a measurable increase in acidity compared to 2,4-dichlorophenylboronic acid (predicted pKa ~8.0, extrapolated from mono-substituted benzoic acid correlations), directly impacting transmetalation efficiency in Suzuki-Miyaura coupling [1].

Boronic acid acidity Suzuki coupling reactivity Electronic effects

Controlled Hydrolytic Stability: Comparative Degradation Resistance versus 2,4,6-Trifluorophenylboronic Acid

Fluorinated boronic acids are prone to hydrodeboronation, with stability inversely correlated with the number and position of fluorine substituents. The least stable compounds are those with two fluorine atoms at ortho positions (e.g., 2,6-difluorophenylboronic acid) [1]. 2,4-Dichloro-5-fluorophenylboronic acid contains only one fluorine atom at the 5-position (meta to boron attachment), placing it in a moderate stability category—more stable than ortho-fluorinated analogs yet more Lewis acidic than non-fluorinated 2,4-dichlorophenylboronic acid. Buchwald and co-workers reported the failure of 2,4,6-trifluorophenylboronic acid to react with aryl chlorides due to extreme hydrolytic instability [2].

Boronic acid stability Protodeboronation Shelf-life

Suzuki Coupling Yield Benchmark: 2,4-Dichloro-5-fluorophenyl vs. 2,4-Difluorophenylboronic Acid Under Challenging Conditions

Under microwave-accelerated conditions with Pd/dcpmp catalyst, 2,4-dichloro-5-fluorophenylboronic acid demonstrates coupling competence with aryl chlorides, achieving yields in the 52-75% range for unsymmetrical dicoupled products, consistent with other moderately fluorinated boronic acids [1]. In contrast, 2,4-difluorophenylboronic acid requires elevated temperatures (80-90 °C) with SPhos ligand for efficient coupling, and still shows limitations with certain coupling partners [2]. A reported benchmark yield for 2,4-difluorophenylboronic acid Suzuki coupling is approximately 84% under optimized conditions , though direct comparison is limited by differing substrate and catalyst systems.

Suzuki-Miyaura coupling Cross-coupling yield Aryl chloride substrates

Derivative Antimicrobial Activity: 2,4-Dichloro-5-fluorophenyl Moiety Confers Potent Antibacterial Effects in Heterocyclic Scaffolds

Compounds incorporating the 2,4-dichloro-5-fluorophenyl moiety exhibit significant antimicrobial activity when elaborated into heterocyclic structures. Schiff and Mannich bases bearing this substituent showed promising antibacterial effects comparable to ciprofloxacin, with compounds 3c, 4c, 4e, and 4f exhibiting significant activity [1]. Similarly, thiazolotriazole derivatives containing the 2,4-dichloro-5-fluorophenyl group (compounds 8c, 8d, 8h) demonstrated excellent anti-inflammatory and analgesic activity, with compounds 8a, 8c-e, and 8h showing good antibacterial activity and 8c, 8e, 8h showing good antifungal activity [2]. This biological activity profile is substitution pattern-specific; analogs lacking either the 5-fluoro or the 2,4-dichloro arrangement show altered or diminished activity.

Antimicrobial activity Medicinal chemistry Fluorinated pharmacophores

2,4-Dichloro-5-fluorophenylboronic Acid: Validated Application Scenarios for Scientific Procurement


Pharmaceutical Intermediate Synthesis: Construction of Fluorinated Biaryl Antibacterial Scaffolds

Use as a key building block in Suzuki-Miyaura coupling to install the 2,4-dichloro-5-fluorophenyl motif into antibacterial drug candidates. Derivatives containing this substitution pattern have demonstrated activity comparable to ciprofloxacin [1], validating the pharmacophore for medicinal chemistry programs targeting Gram-positive and Gram-negative bacterial infections.

Agrochemical Development: Eco-Friendly Insect Growth Regulators

Incorporate into 1,3,4-oxadiazole and pyridazinone scaffolds via cross-coupling for the design of insect-growth regulators. The 2,4-dichloro-5-fluorophenyl group has been explicitly utilized in the synthesis of eco-friendly insect-growth regulators presented at ACS agrochemical conferences [2], confirming industrial relevance in crop protection.

Medicinal Chemistry Optimization: Triazole and Thiazole-Based Anti-Inflammatory Agents

Utilize the boronic acid to access thiazolotriazole and triazolothiadiazine derivatives with demonstrated anti-inflammatory and analgesic activity. Specific compounds (8c, 8d, 8h) exhibited excellent anti-inflammatory effects [3], providing a structurally validated starting point for lead optimization campaigns.

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